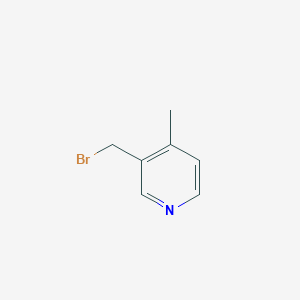

3-(Bromomethyl)-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRQFJIEBRJAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565131 | |

| Record name | 3-(Bromomethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120277-12-5 | |

| Record name | 3-(Bromomethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl 4 Methylpyridine and Its Key Intermediates

Precursor Synthesis Strategies for Substituted Methylpyridines

The foundation of 3-(bromomethyl)-4-methylpyridine synthesis lies in the efficient preparation of its precursors, primarily substituted methylpyridines. Various strategies have been developed to construct this heterocyclic core.

Pathways from Nitro-Pyridines to Amino-Pyridines

A common and well-documented route to substituted aminopyridines involves the reduction of the corresponding nitropyridine. This transformation is a critical step in creating the necessary amino functionality for subsequent reactions.

One such pathway starts with 4-methyl-3-nitropyridine. This precursor can be subjected to hydrogenation reduction to yield 4-methyl-3-aminopyridine. google.com The reaction is typically carried out using a catalyst in a suitable solvent like methanol (B129727). After the reaction, the catalyst is filtered off, and the filtrate is concentrated to obtain the desired aminopyridine. google.com

Another approach to synthesizing 3-amino-4-methylpyridine (B17607) involves the nitration of 4-methylpyridine (B42270) with nitric acid in the presence of concentrated sulfuric acid. guidechem.com The resulting 3-nitro-4-methylpyridine can then be reduced to 3-amino-4-methylpyridine. google.com While this method can produce high yields, the nitration step can be harsh and may not be suitable for all applications. google.com

A different strategy for producing 3-amino-4-methylpyridine begins with 2-amino-4-methylpyridine. guidechem.com This is converted to 3-nitro-4-methylpyridine, which is then reduced to the target compound. guidechem.com

Synthetic Routes Involving Picolinic Acid Derivatives

Picolinic acid and its derivatives serve as versatile starting materials for the synthesis of various substituted pyridines. google.comwikipedia.org The oxidation of picolines, such as 2-picoline, can yield picolinic acid. wikipedia.orgwikipedia.org For instance, potassium permanganate (B83412) is a common oxidizing agent used for this transformation. wikipedia.orgorgsyn.org

Alternative Approaches to Methylpyridine Scaffolds

Beyond the classical routes, several alternative methods for constructing methylpyridine scaffolds have been explored, often focusing on improving efficiency, selectivity, and environmental friendliness.

One such method involves the condensation of acetaldehyde (B116499) and ammonia (B1221849) over an oxide catalyst, which produces a mixture of 2- and 4-picolines. wikipedia.org Another industrial synthesis involves the condensation of acetone (B3395972) and acrylonitrile (B1666552) to form 5-oxohexanenitrile, which then cyclizes to give 2-picoline. wikipedia.org

Continuous flow synthesis has emerged as a modern and efficient technique. A bench-top continuous flow setup using a column packed with Raney® nickel has been successfully employed for the α-methylation of substituted pyridines, offering a greener alternative to traditional batch reactions. mdpi.comresearchgate.net

The Hantzsch pyridine (B92270) synthesis and its variations represent another powerful tool for constructing pyridine rings. nih.govmdpi.com This method typically involves a one-pot, three-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. nih.gov

"Scaffold hopping" is a computational design strategy that has been used to discover new series of pyridine derivatives with potential biological activity. nih.govresearchgate.net This approach can guide the synthesis of novel pyridine-based compounds. nih.gov Additionally, innovative ring-annulation strategies using O-vinylhydroxylamines have been developed for the scalable synthesis of azaindolines and azaindoles, which are structurally related to pyridines. acs.orgacs.org

A one-step reaction for the synthesis of 3-amino-4-methylpyridine from 4-methylpyridine-3-boronic acid has also been reported. patsnap.comgoogle.com This method uses an inorganic amide as the ammonia source and a metal oxide as a catalyst, providing a simple and efficient route. patsnap.com

Direct Synthesis of this compound

Once the appropriate methylpyridine precursor is obtained, the next crucial step is the introduction of the bromomethyl group at the desired position. This is typically achieved through regioselective bromination or via a diazotization-halogenation sequence.

Regioselective Side-Chain Bromination Methodologies

The direct bromination of the methyl group on the pyridine ring requires careful control to achieve the desired regioselectivity. Various brominating agents and reaction conditions have been investigated to optimize this process.

One reported method for the bromination of methyl groups at the 2 and 6 positions of a 1,4-dihydropyridine (B1200194) ring involves the use of pyridinium (B92312) bromide–perbromide in ethyl acetate. nih.gov N-Bromosuccinimide (NBS) has also been utilized for the bromination of methyl groups on pyridine rings. nih.gov

Bromination via Diazotization-Halogenation Sequences

The Sandmeyer reaction and related diazotization-halogenation sequences provide a reliable method for introducing a bromine atom onto the pyridine ring, which can then be followed by side-chain bromination. researchgate.netnih.gov

A common route to 3-bromo-4-methylpyridine (B15001) involves the diazotization of 3-amino-4-methylpyridine followed by a Sandmeyer-type reaction. google.comchemicalbook.com In this process, the amino group is converted to a diazonium salt, which is then displaced by a bromide ion, often from a copper(I) bromide catalyst. researchgate.net

A detailed procedure involves treating 3-amino-4-methylpyridine with hydrogen bromide and bromine at low temperatures, followed by the addition of sodium nitrite (B80452). chemicalbook.com The pH is then adjusted with sodium hydroxide (B78521) to yield 3-bromo-4-methylpyridine. chemicalbook.com This compound can then be subjected to side-chain bromination to afford this compound.

An alternative approach involves the bromination of 4-methylpyridine in fuming sulfuric acid to produce 3-bromo-4-methylpyridine. google.com This can then be converted to 3-amino-4-methylpyridine, which is subsequently used in a diazotization-bromination sequence. google.com

Comparative Analysis of Synthetic Efficiencies and Scalability

The selection of a synthetic route for industrial-scale production hinges on factors like yield, cost of starting materials, reaction conditions, and ease of purification. For this compound and its precursors, different methods present varying degrees of efficiency and scalability.

One highly efficient route to obtain the key intermediate, 3-bromo-4-methylpyridine, involves a Sandmeyer-type reaction starting from 3-amino-4-methylpyridine. chemicalbook.comgoogle.com This method, which uses reagents like sodium nitrite and hydrobromic acid, can achieve molar yields as high as 95%. chemicalbook.comgoogle.com The starting material, 3-amino-4-methylpyridine, can itself be prepared via hydrogenation of 4-methyl-3-nitropyridine. google.com This multi-step process is advantageous for large-scale production due to its high yields, mild reaction conditions, and the availability of inexpensive raw materials. google.com

In contrast, direct bromination of lutidine isomers (dimethylpyridines) often proves challenging to control. For example, the radical bromination of 3,5-dimethylpyridine (B147111) with N-bromosuccinimide (NBS) to produce 3-(bromomethyl)-5-methylpyridine (B105789) can result in the formation of significant amounts of di-bromo substituted byproducts and is difficult to separate from unreacted starting material, leading to poor yields of the desired mono-bromo product.

The choice of reducing agent also impacts scalability. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective in the laboratory for reducing esters to alcohols (e.g., converting methyl 5-methylnicotinate to (5-methylpyridin-3-yl)methanol), its use is not ideal for large-scale industrial preparations due to handling and safety concerns. Sodium borohydride (B1222165) offers a safer and more scalable alternative for such reductions.

| Target Compound | Starting Material | Method | Yield | Scalability Considerations | Reference |

|---|---|---|---|---|---|

| 3-Bromo-4-methylpyridine | 3-Amino-4-methylpyridine | Sandmeyer-type reaction (HBr, NaNO₂) | 95% | High yield, mild conditions, suitable for industrial production. | chemicalbook.comgoogle.com |

| 3-Bromo-4-methylpyridine | 4-Methylpyridine | Direct bromination with Br₂ in oleum | 66% | Harsh conditions (high temperature, fuming sulfuric acid). | google.com |

| 3-(Bromomethyl)-5-methylpyridine | 3,5-Dimethylpyridine | Radical bromination with NBS | 50-68% | Difficult to control, formation of byproducts, challenging purification. | |

| (5-Methylpyridin-3-yl)methanol | Methyl 5-methylnicotinate | Reduction with NaBH₄ | High | Safer and more suitable for large-scale production than LiAlH₄. |

Analogous Synthetic Routes for Related Bromomethyl Pyridine Derivatives

The synthetic strategies employed for this compound are applicable to a range of related bromomethyl pyridine derivatives. The synthesis of these analogs often serves as crucial steps in the development of pharmaceuticals and other functional materials.

One common analogous route is the radical bromination of a methyl group on the pyridine ring. For example, 2-bromo-3-(bromomethyl)pyridine (B1279060) can be synthesized from 2-bromo-3-methylpyridine (B184072) using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide in a solvent such as carbon tetrachloride. This reaction specifically targets the methyl group for bromination, leaving the bromo-substituent on the pyridine ring intact.

These examples highlight a general and versatile approach: the synthesis of a substituted hydroxymethylpyridine followed by conversion to the bromomethyl derivative. This two-step sequence is often more controllable and provides higher yields than direct bromination of a methyl group, especially when multiple reactive sites are present on the molecule.

| Product | Starting Material(s) | Key Reagents | Overall Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-3-(bromomethyl)pyridine | 2-Bromo-3-methylpyridine | N-bromosuccinimide (NBS), Dibenzoyl peroxide (DBPO) | 39% | |

| 3-(Bromomethyl)-5-methylpyridine hydrobromide | 5-Methylnicotinic acid | 1. Thionyl chloride, Methanol 2. NaBH₄ 3. HBr | 65.9% | researchgate.net |

| 4-(Bromomethyl)pyridine hydrobromide | 4-(Hydroxymethyl)pyridine | HBr, PBr₃ | 93% (from pyridinium salt) | chemicalbook.com |

Reactivity and Diverse Reaction Pathways of 3 Bromomethyl 4 Methylpyridine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The carbon-bromine bond in the bromomethyl group of 3-(Bromomethyl)-4-methylpyridine is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide leaving group. libretexts.org This classic SN2 reaction mechanism is a cornerstone of its synthetic utility.

Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)

Nitrogen-containing nucleophiles, such as primary and secondary amines, readily react with this compound to form the corresponding aminomethylpyridine derivatives. These reactions are fundamental in the construction of various biologically active compounds. For instance, the reaction with a primary amine, R-NH₂, would yield a secondary amine of the structure R-NH-CH₂-(4-methylpyridin-3-yl). The reaction conditions for these substitutions are typically mild, often proceeding at room temperature or with gentle heating in a suitable solvent.

Similarly, azide (B81097) ions (N₃⁻) can be employed as nucleophiles to introduce the azidomethyl group. This transformation is significant as the resulting azide can be further elaborated through various reactions, such as reduction to a primary amine or participation in click chemistry reactions.

Reactivity with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-based nucleophiles, including alcohols and phenols, react with this compound to form ethers. The reaction with an alcohol, R-OH, in the presence of a base to deprotonate the alcohol, results in the formation of an ether with the general structure R-O-CH₂-(4-methylpyridin-3-yl). Phenols, being more acidic than alcohols, can also be readily alkylated under basic conditions. These etherification reactions are crucial for linking the 4-methylpyridine (B42270) moiety to various molecular scaffolds.

Reactivity with Sulfur-Based Nucleophiles (e.g., Thiols)

Thiols (R-SH) are potent nucleophiles and react efficiently with this compound to yield thioethers. This reaction proceeds readily, often without the need for a strong base, due to the high nucleophilicity of the thiolate anion that can be generated in situ. The resulting thioethers are important intermediates in the synthesis of various sulfur-containing heterocyclic compounds and other molecules of medicinal interest.

Stereochemical Considerations in Substitution Processes

For nucleophilic substitution reactions at the benzylic-like carbon of the bromomethyl group, if the substrate were chiral at a different position, the reaction would typically proceed with inversion of configuration at the electrophilic carbon, characteristic of an SN2 mechanism. However, since the carbon of the bromomethyl group in this compound is prochiral, the stereochemical outcome is primarily relevant when the incoming nucleophile or other parts of the molecule are chiral, potentially leading to the formation of diastereomers. In most standard applications where the nucleophile is achiral, the product will be achiral as well.

Transition Metal-Catalyzed Coupling Reactions

Beyond its role in nucleophilic substitution, the bromine atom on the pyridine (B92270) ring allows this compound to participate in a variety of transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. umb.edu

Cross-Coupling Strategies for C–C Bond Formation (e.g., Suzuki, Heck, Sonogashira)

The pyridine ring of this compound can be functionalized via several well-established cross-coupling reactions. Although the bromomethyl group is the primary site of reactivity for nucleophilic substitution, the bromo group on the pyridine ring can be targeted in certain cross-coupling reactions. It is important to note that the provided search results primarily discuss the reactivity of bromopyridines in general, and specific examples for 3-bromo-4-methylpyridine (B15001) were not extensively detailed in the context of Heck and Sonogashira reactions. However, the principles of these reactions are broadly applicable to bromopyridine substrates.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. mdpi.comrsc.org 3-Bromo-4-methylpyridine can, in principle, be coupled with various boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. mdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated compound (like an alkene) with an aryl or vinyl halide. While less common for this specific substrate in the provided literature, it is a plausible transformation for creating a C-C bond at the 3-position by reacting with an alkene. mdpi-res.com

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. umb.edu This reaction could be used to introduce an alkynyl substituent at the 3-position of the pyridine ring of 3-bromo-4-methylpyridine.

Below is an interactive data table summarizing the types of reactions discussed:

| Reaction Type | Sub-Type | Reactant | Product Type |

| Nucleophilic Substitution | Nitrogen-Based | Amines, Azides | Aminomethylpyridines, Azidomethylpyridines |

| Oxygen-Based | Alcohols, Phenols | Ethers | |

| Sulfur-Based | Thiols | Thioethers | |

| Transition Metal-Catalyzed Coupling | Suzuki Coupling | Organoboron Compounds | Biaryls, Alkylpyridines |

| Heck Reaction | Alkenes | Alkenylpyridines | |

| Sonogashira Coupling | Terminal Alkynes | Alkynylpyridines |

Catalytic Approaches for C–N and C–O Bond Formation

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds are fundamental transformations in organic synthesis, crucial for the construction of numerous pharmaceuticals and functional materials. nih.gov The use of this compound as a substrate in these reactions is of significant interest due to the presence of the reactive bromomethyl group attached to a pyridine core. Catalytic methods offer efficient and selective routes to achieve these transformations.

C-N Bond Formation:

Transition-metal catalysis is a powerful tool for constructing C-N bonds. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become standard methods for forming C-N bonds between aryl halides and amines. tcichemicals.com While direct application to the benzylic position of this compound is less common than aryl C-N coupling, related systems demonstrate the feasibility. For instance, palladium catalysts like Pd2(dba)3 with specialized phosphine (B1218219) ligands such as DavePhos have proven effective for C-N coupling reactions in the presence of a base like sodium tert-butoxide (NaOtBu). heteroletters.org Such catalytic systems can facilitate the reaction between brominated precursors and various amines, including primary and secondary amines, to yield the corresponding N-substituted products. heteroletters.orgnumberanalytics.com A one-pot, transition-metal-free approach has also been described where methylarenes are first brominated at the benzylic position and subsequently react with amines like aqueous dimethylamine (B145610) to form C-N bonds. organic-chemistry.org

C-O Bond Formation:

Similar to C-N bond formation, catalytic methods are employed for the synthesis of ethers and esters via C-O bond formation. rsc.org Palladium and copper catalysts are the most efficient for these transformations. rsc.org The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O bonds between aryl halides and alcohols or phenols. Palladium-catalyzed reactions also provide a versatile route. researchgate.net For a substrate like this compound, reaction with various oxygen nucleophiles such as phenols or carboxylic acids can be promoted. organic-chemistry.org A transition-metal-free, one-pot procedure allows for the benzylic bromination of methylarenes followed by reaction with benzoic acid to yield the corresponding arylmethyl benzoates. organic-chemistry.org

The table below summarizes representative catalytic conditions for C-N and C-O bond formation, drawing parallels from related chemistries.

| Bond Type | Catalyst/Reagents | Nucleophile | Solvent | Temperature | Product Type |

| C-N | Pd2(dba)3, DavePhos, NaOtBu | Amines | 1,4-Dioxane | 100 °C | Substituted Amines |

| C-O | [Pd(pp3S4)(dba)] | Phenols | Toluene | Varies | Diaryl Ethers |

| C-O | Copper catalyst | Phenols/Alcohols | Varies | Varies | Ethers |

| C-N | NBS, AIBN (catalyst), then amine | Aqueous Dimethylamine | Acetonitrile/MTBE | Varies | N,N-Dimethylamines |

| C-O | NBS, AIBN (catalyst), then acid | Benzoic Acid | Acetonitrile/MTBE | Varies | Arylmethyl Benzoates |

This table is illustrative and based on analogous reaction systems. Specific conditions for this compound may require optimization.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.com This deactivation is further enhanced if the nitrogen atom is protonated or coordinated to a Lewis acid, which is often present under the conditions for nitration or Friedel-Crafts reactions. wikipedia.org Consequently, forcing conditions are usually required for electrophilic substitution on the pyridine ring.

For substituted pyridines like this compound, the existing substituents influence the position of further substitution. The methyl group is an activating group, while the bromomethyl group is deactivating. The nitrogen atom strongly directs incoming electrophiles to the meta-position (C-3 and C-5). youtube.com Given the positions of the existing groups on this compound, electrophilic attack would be directed to the available positions on the ring, primarily C-5 and potentially C-2 or C-6, though the latter are less favored.

Common electrophilic aromatic substitution reactions include:

Nitration: This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. libretexts.org

Halogenation: Bromination or chlorination can be achieved using Br2 or Cl2 with a Lewis acid catalyst like FeBr3 or AlCl3. libretexts.org

Sulfonation: This reaction uses fuming sulfuric acid (H2SO4 with dissolved SO3) to introduce a sulfonic acid group (-SO3H). libretexts.org

Direct electrophilic substitution on the pyridine ring of this compound is challenging and may result in low yields. youtube.com An alternative strategy to enhance reactivity is the initial formation of the pyridine N-oxide. youtube.com The N-oxide group is activating and directs ortho- and para-substitution, which would correspond to the C-2 and C-4 positions. Subsequent removal of the N-oxide oxygen can provide access to substituted pyridines that are difficult to obtain directly. youtube.com For example, nitration of a pyridine N-oxide can occur at the 4-position, and the oxygen can then be removed. orgsyn.org

Redox Transformations and Derivatization

The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. google.com This transformation is significant as it alters the electronic properties of the pyridine ring, influencing its reactivity. The N-oxide can be used as an intermediate to facilitate other reactions, such as electrophilic substitution at the 4-position, or it may be the final target molecule in the synthesis of compounds with specific biological activities. sigmaaldrich.com

Common oxidizing agents for this purpose include:

Peroxy acids: m-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the N-oxidation of pyridines. The reaction is often carried out in a chlorinated solvent like dichloromethane. google.com

Hydrogen peroxide: The oxidation can also be achieved using hydrogen peroxide, often in the presence of an acid like acetic acid or with a catalyst. researchgate.net

For this compound, the oxidation would yield this compound N-oxide. This product has been used as a building block in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors. sigmaaldrich.com The reaction conditions for N-oxide formation are generally mild and selective for the pyridine nitrogen.

| Oxidizing Agent | Solvent | Typical Conditions |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | Stirring at 0°C to room temperature. google.com |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | Heating, sometimes under pressure. researchgate.net |

The bromomethyl group is a reactive functional group that can undergo reduction to a methyl group. This transformation effectively converts this compound into 3,4-dimethylpyridine, also known as 3,4-lutidine. This reduction can be achieved through various methods, including catalytic hydrogenation.

In catalytic hydrogenation, a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is used in the presence of hydrogen gas. google.com This process involves the cleavage of the carbon-bromine bond and the formation of a new carbon-hydrogen bond. The reaction is typically carried out in a solvent like methanol (B129727) or ethanol. While a patent describes the hydrogenation reduction of a nitro group to an amino group on a similar pyridine scaffold using Pd/C, this method is also a standard procedure for dehalogenation. google.com

Rearrangement Reactions and Ring Transformations

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. accessscience.com These reactions can be initiated under various conditions and often proceed through carbocationic intermediates. masterorganicchemistry.com While specific examples of rearrangement reactions involving this compound are not extensively documented in the provided search results, the structural features of the molecule suggest potential for such transformations under certain conditions. For instance, reactions that proceed via a carbocation at the benzylic position could potentially lead to rearrangements, although this is less common for benzylic systems compared to aliphatic ones. masterorganicchemistry.com

Ring transformation reactions, where the pyridine ring itself is altered to form a different heterocyclic or carbocyclic system, are also a possibility in heterocyclic chemistry, but typically require more drastic conditions or specific reagents designed to break and reform the ring structure. Such transformations are complex and highly dependent on the reaction partners and conditions.

Mechanistic Investigations and Advanced Theoretical Studies

Elucidation of Reaction Mechanisms via Experimental Approaches

Experimental studies are fundamental to understanding the step-by-step sequence of events in a chemical reaction. For a compound like 3-(Bromomethyl)-4-methylpyridine, such investigations would provide invaluable data on its reactivity with various nucleophiles and other reactants.

Kinetic and Spectroscopic Studies of Reaction Rates and Intermediates

Kinetic studies, which measure the rate of a chemical reaction, are crucial for elucidating reaction mechanisms. By monitoring the concentration of reactants, products, and any transient species over time, typically using spectroscopic methods like UV-Vis, NMR, or IR spectroscopy, chemists can deduce the rate law and gain insights into the composition of the transition state. For this compound, one would expect its reactions to proceed via nucleophilic substitution, where the bromide ion is displaced. The rate of such a reaction would be influenced by the solvent, the nature of the nucleophile, and the concentration of the reactants.

Spectroscopic techniques can also be employed to detect and characterize reaction intermediates. For instance, in a substitution reaction, a short-lived carbocation or a more stable adduct might be formed. The identification of such intermediates is key to confirming a proposed reaction pathway. However, specific kinetic data or spectroscopic evidence for intermediates in reactions involving this compound is not documented in available research.

Isolation and Characterization of Key Reaction Intermediates

In some cases, reaction intermediates can be isolated and their structure confirmed using techniques like X-ray crystallography or detailed NMR analysis. This provides direct proof of their existence and role in the reaction mechanism. The stability of an intermediate in a reaction involving this compound would depend on the electronic and steric effects of the methyl and bromomethyl groups on the pyridine (B92270) ring. There are no published reports detailing the successful isolation and characterization of such intermediates for this specific compound.

Computational Chemistry and Density Functional Theory (DFT) Analyses

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to model and predict chemical behavior. DFT allows for the calculation of molecular structures, energies, and electronic properties, providing a theoretical window into reaction mechanisms.

Unraveling Reaction Pathways and Transition States

DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy points along the reaction coordinate. For this compound, computational studies could compare, for example, the energetic favorability of an SN1 versus an SN2 reaction mechanism under various conditions. Such studies would provide activation energies, which are directly related to reaction rates. Despite the utility of this approach, specific DFT studies on the reaction pathways of this compound have not been published.

Prediction of Reactivity and Selectivity Profiles

Computational models can predict the reactivity of different sites within a molecule and the selectivity of a reaction. For this compound, DFT could be used to calculate atomic charges and frontier molecular orbitals (HOMO and LUMO), which are key indicators of reactivity. This would help in predicting how the molecule would interact with different reagents and whether reactions would occur at the bromomethyl group, the pyridine nitrogen, or the aromatic ring. While general principles of reactivity can be inferred, specific predictive models for this compound are not available.

Mechanistic Insights into Catalytic Cycles and Ligand Design

Dedicated studies elucidating the role of this compound within catalytic cycles or as a primary subject for ligand design are not prominently featured in current research literature. While the broader class of pyridine derivatives is significant in catalysis, for instance in cross-coupling reactions like the Suzuki-Miyaura coupling, specific mechanistic details involving the 3-(bromomethyl)-4-methyl scaffold are not available. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been applied to understand reactions involving other substituted pyridines, but not this compound itself. rsc.orgresearchgate.net

Photochemical and Radical Reaction Mechanisms

The photochemical behavior and radical reaction mechanisms of this compound have not been the subject of specific, in-depth investigation in the available literature. Generally, photochemical reactions are initiated by the absorption of light, leading to an excited state that can undergo various transformations. numberanalytics.com Radical reactions, often involving a chain mechanism of initiation, propagation, and termination, are common for compounds with benzylic or allylic halides, a structural motif present in this compound. libretexts.orgbyjus.com The initiation step typically involves the homolytic cleavage of a bond, such as the carbon-bromine bond, upon exposure to UV light or a radical initiator, to form a radical species. byjus.comyoutube.com However, specific experimental data, quantum yields, or characterization of intermediates and products for the photochemical or radical reactions of this compound are not described. libretexts.org

Strategic Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

3-(Bromomethyl)-4-methylpyridine is a key intermediate in the synthesis of a variety of compounds. The reactivity of the bromomethyl group allows for its use in numerous nucleophilic substitution reactions, making it a cornerstone for constructing more complex molecular architectures. For instance, it is a crucial intermediate in the synthesis of rupatadine (B1662895), an antihistamine medication. researchgate.net The synthesis of rupatadine highlights the utility of this compound in introducing a substituted pyridine (B92270) methyl group into a larger molecular framework.

The preparation of this compound itself can be achieved through various synthetic routes. One common method involves the bromination of 3,5-dimethylpyridine (B147111), though this can lead to challenges in controlling the reaction and separating the desired mono-bromo product from di-bromo byproducts and unreacted starting material. More controlled syntheses have been developed, such as those starting from 5-methylnicotinic acid, which offer higher yields and are more suitable for large-scale production. researchgate.net Another approach begins with 4-methyl-3-nitropyridine, which is reduced to 4-methyl-3-aminopyridine and then converted to the final product via a Sandmeyer-type reaction. google.com

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of pyrazolopyrimidine derivatives. These compounds, substituted through reaction with this compound, have shown potential as inhibitors of cMet kinases, which are implicated in various cancers. This underscores the importance of this building block in medicinal chemistry for the development of new therapeutic agents.

Construction of Complex Heterocyclic Frameworks

The reactivity of this compound makes it an excellent starting material for the construction of more intricate heterocyclic systems. The bromomethyl group can readily participate in reactions that lead to the formation of new rings fused to or connected with the initial pyridine ring.

One such application is in the synthesis of pyrazolo[3,4-b]pyridine derivatives. This scaffold is present in numerous biologically active molecules with applications as antienterovirals, antimalarials, and anticancer agents. nih.gov While direct use of this compound in the specific cascade reactions described for the synthesis of some pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes is not explicitly detailed, the principle of using functionalized pyridines to build such frameworks is well-established. nih.gov The bromomethyl group provides a reactive site that can be transformed into other functionalities necessary for cyclization reactions.

Furthermore, the generation of reactive intermediates like pyridynes from functionalized pyridines allows for the synthesis of annulated piperidines and other complex heterocycles. nih.gov Although the direct generation of a pyridyne from this compound is not the primary application, the concept illustrates how functionalized pyridines serve as precursors to highly reactive species that can be trapped to form complex heterocyclic structures. The strategic placement of the bromomethyl and methyl groups on the pyridine ring can influence the regioselectivity of such trapping reactions.

Synthesis of Highly Functionalized Pyridine Derivatives

The bromomethyl group of this compound is a gateway to a multitude of other functional groups, allowing for the synthesis of a diverse array of highly functionalized pyridine derivatives. This is a cornerstone of its utility in medicinal chemistry and materials science, where precise control over substitution patterns is critical for modulating molecular properties.

A primary transformation is the nucleophilic substitution of the bromide. This can be achieved with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce new side chains and functional groups at the 3-position of the pyridine ring. For example, the synthesis of rupatadine involves the reaction of this compound with a secondary amine to form a key carbon-nitrogen bond. researchgate.net

Beyond simple substitution, the bromomethyl group can be converted to other functionalities that enable further derivatization. For instance, it can be oxidized to an aldehyde or a carboxylic acid, providing a handle for condensation reactions, amide bond formations, or other transformations. It can also be used in the formation of ylides for Wittig-type reactions, allowing for the introduction of carbon-carbon double bonds.

The synthesis of various analogs for structure-activity relationship (SAR) studies is a common application. For example, in the development of kinase inhibitors, the pyridine moiety often serves as a key pharmacophore, and the ability to easily modify the substituent at the 3-position using this compound as a starting material is highly advantageous. This allows for the rapid generation of a library of compounds with different side chains to optimize potency and selectivity.

Applications in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single pot. frontiersin.orgnih.gov These reactions are highly atom-economical and can significantly reduce the number of synthetic steps, purification procedures, and waste generation. While specific examples of this compound being a primary substrate in a well-known named MCR are not prevalent in the provided search results, its potential for use in such reactions is evident.

The reactive bromomethyl group can serve as an electrophilic component in MCRs. For instance, it could potentially be used in variations of the Mannich reaction or other condensation reactions involving an amine, an enolizable component, and an electrophile. frontiersin.org The pyridine nitrogen can also play a role, either by influencing the reactivity of the molecule or by participating directly in the reaction.

In cascade processes, the initial reaction of the bromomethyl group can trigger a series of subsequent transformations to build up molecular complexity. For example, a nucleophilic substitution at the bromomethyl position could introduce a functional group that then participates in an intramolecular cyclization onto the pyridine ring or another part of the molecule. The development of such cascade reactions is an active area of research in organic synthesis.

The use of micellar systems to promote MCRs and cascade reactions in aqueous media is a growing trend in green chemistry. frontiersin.orgnih.gov The hydrophobic core of micelles can serve as a microreactor, solubilizing organic substrates and facilitating their reaction. While not specifically detailed for this compound, this technology offers a promising avenue for its future application in complex synthetic transformations.

Applications in Medicinal Chemistry and Agrochemical Research

Precursors for the Synthesis of Biologically Active Molecules

The primary application of 3-(Bromomethyl)-4-methylpyridine and its isomers is as a reactive precursor for constructing more complex, biologically active molecules. The bromomethyl group is an excellent electrophilic handle, readily participating in nucleophilic substitution reactions to link the methylpyridine core to other molecular fragments. This capability is crucial in the multi-step synthesis of pharmaceuticals and agrochemicals. organic-chemistry.org

A notable example, illustrating the utility of this structural class, involves the synthesis of Rupatadine (B1662895), a potent antihistamine with dual antagonist activity for both histamine (B1213489) H1 and platelet-activating factor (PAF) receptors. guidetopharmacology.org The key intermediate in the synthesis of Rupatadine is 3-(bromomethyl)-5-methylpyridine (B105789), a structural isomer of the title compound. guidetopharmacology.org This highlights the role of bromomethyl-methylpyridines as pivotal building blocks for important pharmaceutical agents. guidetopharmacology.org

Furthermore, the general class of halomethylpyridines is used to immobilize complex molecules, such as biomimetic ligand chelates, onto solid supports to create heterogeneous catalysts. nih.gov This application underscores the versatility of the reactive (halo)methylpyridine structure in creating functional materials for advanced chemical processes. nih.gov Pyridine (B92270) derivatives are indispensable raw materials in the production of medicines and agricultural chemicals due to their widespread presence in natural products like alkaloids. organic-chemistry.org

Table 1: Examples of Biologically Active Molecules/Systems Derived from (Bromomethyl)pyridine Precursors

| Precursor Class | Resulting Molecule/System | Therapeutic Area/Application | Source(s) |

| (Bromomethyl)methylpyridines | Rupatadine | Antihistamine, Allergic Conditions | guidetopharmacology.org |

| 3-Bromo-4-methylpyridine (B15001) | Phosphodiesterase Type 4 (PDE4) Inhibitors | Inflammatory Diseases, Depression | chemicalbook.com |

| 3-Bromo-4-methylpyridine | Benzodiazepine (B76468) Site Ligands | Anxiety, Seizure Disorders | chemicalbook.com |

| (Chloromethyl)pyridines | Immobilized Biomimetic Catalysts | Heterogeneous Catalysis | nih.gov |

Note: Refers to the structural isomer 3-Bromo-4-methylpyridine.

Development of Pharmaceutical Agents

The 4-methylpyridine (B42270) scaffold is a privileged structure in drug discovery, and this compound provides a direct route for its incorporation into potential therapeutic agents.

Synthesis of Drug Candidates Targeting Neurological Disorders

Pyridine-based structures are of significant interest in the development of drugs targeting the central nervous system (CNS). The pyridine ring is a key component in many compounds designed to treat neurological and psychiatric conditions. Research into novel therapeutics for Alzheimer's disease frequently involves the synthesis of pyridine analogues as potential leads. Pyridine moieties are also integral to the design of drug candidates intended to treat brain tumors, such as glioblastoma. nih.govresearchgate.net While direct synthesis of a specific neurological drug from this compound is not detailed in the provided research, its role as a reactive intermediate makes it a valuable tool for creating libraries of novel pyridine-containing compounds for screening in this therapeutic area. The structural properties of its isomer, 3-Bromo-4-methylpyridine, make it particularly useful in developing drugs that target neurological disorders. chemicalbook.com

Building Blocks for Phosphodiesterase Type 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cAMP signaling pathway, and its inhibition is a therapeutic strategy for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma, as well as depression. nih.govnih.gov A structural isomer of the title compound, 3-Bromo-4-methylpyridine, has been identified as a key building block for creating substituted pyridine-N-oxides that act as potent PDE4 inhibitors. chemicalbook.com These inhibitors function by increasing intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. The development of selective PDE4 inhibitors is an active area of research aimed at minimizing side effects associated with less selective compounds. nih.gov

Intermediates for Benzodiazepine Site Ligands

The benzodiazepine site on the GABA-A receptor is a major target for drugs that treat anxiety and seizure disorders. Research has shown that compounds derived from the structural isomer 3-Bromo-4-methylpyridine can function as effective ligands for this site. chemicalbook.com This indicates the potential of the 4-methylpyridine scaffold as a core element in the design of novel modulators of the GABA-A receptor, offering a pathway to new anxiolytic and anticonvulsant therapies. chemicalbook.com

Components in Protein Degrader Systems

Targeted protein degradation has emerged as a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Technologies like Proteolysis-Targeting Chimeras (PROTACs) employ heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the target's degradation.

These degrader molecules consist of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The synthesis of these complex molecules relies on versatile and reactive building blocks. A compound such as this compound, with its electrophilic bromomethyl group, is an ideal candidate for use as a reactive intermediate in the synthesis of the linker or in attaching the pyridine moiety as part of a larger, more complex ligand designed for either the target protein or the E3 ligase.

Agents with Antileishmanial Activity

The search for novel therapeutic agents against leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, has led researchers to explore a wide variety of synthetic compounds. Among these, pyridine derivatives have emerged as a promising class of molecules. Research has shown that compounds incorporating the pyridine ring exhibit significant activity against both the promastigote and intracellular amastigote stages of Leishmania species. nih.gov

While direct studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the activity of analogous and related structures underscores the potential of this chemical family. For instance, a series of bis-pyridinium derivatives, considered analogues of pentamidine, displayed potent activity against Leishmania donovani and Leishmania major, with 50% effective concentrations (EC50s) often below 1 μM. nih.gov One particular compound from this class, VGP-106, demonstrated high activity against L. donovani amastigotes and was found to induce severe mitochondrial swelling in the parasites. nih.gov

Furthermore, other related heterocyclic compounds have been investigated. A study on aromatic nitriles prepared through the Baylis-Hillman reaction revealed that many of these compounds were selectively more active against Leishmania amastigotes than the reference drug, sodium stibogluconate. nih.gov The lead compound in that study, 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile, showed an IC50 of 12.5 μM. nih.gov The synthesis of novel compounds is a key strategy in the development of new antileishmanial drugs, with various synthetic linkers and structural moieties being attached to pharmacologically active cores, such as the 4-amino-7-chloroquinoline group, to create new potential treatments. nih.govnih.gov These lines of research suggest that the functionalization of pyridine-based scaffolds, such as this compound, could yield novel and effective antileishmanial agents.

Intermediates for Rupatadine Synthesis

The chemical intermediate this compound and, more commonly, its isomer 3-(Bromomethyl)-5-methylpyridine, are pivotal in the synthesis of Rupatadine. researchgate.net Rupatadine is a second-generation antihistamine and platelet-activating factor (PAF) antagonist used for treating allergies. researchgate.netquickcompany.in The synthesis of Rupatadine typically involves the N-alkylation of Desloratadine with a bromomethylpyridine derivative. quickcompany.ingoogle.com

Several patented processes describe the synthesis of Rupatadine using 3-(Bromomethyl)-5-methylpyridine, which is prepared by the bromination of 3,5-Lutidine. quickcompany.ingoogle.comgoogle.com One common method involves reacting Desloratadine with the brominated intermediate in a biphasic solvent system using a base and a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide. google.comgoogle.comgoogle.com This approach is noted for having shorter reaction times and high yields while avoiding complex workup procedures. google.com

| Starting Material for Pyridine Intermediate | Key Intermediate | Reactant | Key Process Details | Reported Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Lutidine | 3-(Bromomethyl)-5-methylpyridine | Desloratadine | Bromination with NBS; reaction with Desloratadine using 4-(dimethylamino)pyridine. | 40% | quickcompany.ingoogle.com |

| 3,5-Lutidine | 3-(Bromomethyl)-5-methylpyridine | Desloratadine | N-alkylation using a phase transfer catalyst in a biphasic solvent system. | High yield, short reaction time | google.comgoogle.com |

| 5-Methyl Nicotinic Acid | 5-Methyl-3-(chloromethyl)-pyridine hydrochloride | Desloratadine | Multi-step synthesis via 5-methyl-3-pyridylmethanol; base-catalyzed condensation. | 85.27% | quickcompany.in |

| 5-Methylnicotinic Acid | 3-(Bromomethyl)-5-methylpyridine hydrobromide | (Implied for Rupatadine Synthesis) | Multi-step synthesis via esterification and reduction, followed by bromination. | 65.9% (for intermediate) | researchgate.net |

Formulation and Synthesis of Agrochemicals

Pyridine-based compounds are integral to the agrochemical industry, serving as foundational structures for a wide array of pesticides, including herbicides, fungicides, and insecticides. guidechem.comnih.gov The versatility of the pyridine ring allows for the creation of derivatives with diverse biological activities. This compound, as a reactive intermediate, is a valuable building block in the synthesis of these complex agrochemical products. guidechem.com

Herbicides and Fungicides Development

The pyridine moiety is a key component in numerous modern fungicides and herbicides. nih.govnih.gov The development of these agrochemicals often involves the derivatization of pyridine intermediates to optimize their biological efficacy and crop safety. nih.gov For example, several fungicides that inhibit the succinate (B1194679) dehydrogenase (SDHI) enzyme feature a pyridine or related heterocyclic ring in their structure. nih.gov

While specific synthesis pathways starting directly from this compound are not always detailed, the general use of pyridine intermediates is well-established. guidechem.com The development of novel fungicides, such as those with a unique tetrazolinone moiety (e.g., metyltetraprole) or benzyl (B1604629) carbamate (B1207046) structure (e.g., pyribencarb), often relies on the functionalization of pyridine-containing precursors. nih.govresearchgate.net These compounds are designed to be effective against a broad spectrum of fungal pathogens, including strains that have developed resistance to existing treatments. nih.gov Furthermore, research into nitrobenzoate derivatives as potential antifungal agents highlights the ongoing exploration of aromatic structures for agrochemical applications. researchgate.net

| Agrochemical Class | Example Compound | Core Structure Feature | Significance | Reference |

|---|---|---|---|---|

| Fungicide (QoI) | Pyribencarb | Benzyl carbamate | Active against strobilurin-resistant fungi. | nih.govresearchgate.net |

| Fungicide (QoI) | Metyltetraprole | Tetrazolinone | Effective against a wide range of diseases, including QoI-resistant strains. | nih.gov |

| Fungicide (DMI) | Mefentrifluconazole | Isopropanol azole | Highly effective against key fungal diseases in various crops. | nih.gov |

| Herbicide | Dithiopyr/Thiazopyr | Pyridine | Examples of pyridine-based herbicides. | semanticscholar.org |

| Herbicide | Bicyclopyrone | 4-trifluoromethyl-substituted pyridine | The pyridine nitrogen improves bioavailability for pre-emergent applications. | nih.gov |

Insecticides and Sterilants

The pyridine framework is a critical structural motif in many modern insecticides. nih.govnih.govsemanticscholar.org The introduction of substituents onto the pyridine ring allows for the fine-tuning of insecticidal activity, selectivity, and mode of action. Intermediates like this compound can be utilized in the synthesis of these complex active ingredients.

A prominent class of insecticides, the benzoylureas, which act as insect growth regulators by inhibiting chitin (B13524) biosynthesis, includes compounds synthesized from pyridine precursors. nih.govsemanticscholar.org For example, the synthesis of Chlorfluazuron uses a dichlorotrifluoromethylpyridine (DCTF) as a starting material. semanticscholar.org Another significant insecticide, Flonicamid, which is used to control aphids, features a 4-trifluoromethyl-nicotinamide structure derived from a substituted pyridine. nih.govsemanticscholar.org

Recent research continues to explore novel pyridine-based structures for insect control. Studies on spiro pyrimidine (B1678525) derivatives, which can be synthesized from heterocyclic starting materials, have identified compounds with significant larvicidal activity against mosquito species like Culex pipiens. nih.gov These findings highlight the ongoing importance of pyridine chemistry in the discovery of new insecticidal agents with different modes of action to combat the development of resistance to existing chemical insecticides. researchgate.netnih.gov

Emerging Applications and Contributions to Materials Science

Ligand Design in Coordination Chemistry

The pyridine (B92270) moiety in 3-(Bromomethyl)-4-methylpyridine allows it to act as a ligand, donating its lone pair of electrons from the nitrogen atom to a metal center to form coordination complexes. The properties of these complexes can be finely tuned by the substituents on the pyridine ring.

A notable area of research involves the study of kinetics and equilibria for the axial ligation of pyridine and its derivatives to cobaloximes, which serve as model compounds for Vitamin B12. In a study involving bromomethyl(aqua)cobaloxime, the binding and reaction rates of various substituted pyridines were investigated. The results showed that the electron-donating or withdrawing nature of the substituents significantly influences the stability and formation rate of the resulting complex. For instance, ligands with stronger electron-donating groups, which increase the basicity of the pyridine nitrogen, generally exhibit higher binding constants. ias.ac.in

The kinetics for the formation of these complexes were found to be dependent on the pKa of the incoming pyridine ligand, confirming that the ligand actively participates in the substitution process in the transition state. ias.ac.in The binding constants and rates of formation for various pyridine ligands with bromomethyl(aqua)cobaloxime are summarized below, illustrating the electronic influence of different substituents. ias.ac.in

Table 1: Kinetic and Equilibrium Data for the Ligation of Pyridines to Bromomethyl(aqua)cobaloxime at 25°C

| Pyridine Ligand | pKa | Binding Constant (Keq) [M⁻¹] | Rate of Formation (k₁) [M⁻¹s⁻¹] |

|---|---|---|---|

| 4-Aminopyridine | 9.11 | 1047 | 10.3 |

| 4-Ethylpyridine | 6.02 | 148 | 1.87 |

| 4-Methylpyridine (B42270) | 6.02 | 135 | 1.76 |

| Pyridine | 5.25 | 47.8 | 0.81 |

| 2-Aminopyridine | 6.86 | 2.51 | 0.22 |

| 2-Ethylpyridine | 5.97 | 1.48 | 0.11 |

Data sourced from a study on the axial ligation of cobaloximes. ias.ac.in

These findings are crucial for the rational design of new metal complexes with tailored stability and reactivity, which is fundamental for applications in catalysis and bioinorganic chemistry. ias.ac.in

Precursors for Advanced Polymeric and Coating Materials

The presence of a highly reactive bromomethyl group makes this compound a valuable precursor for the synthesis of advanced polymeric and coating materials. This functional group can readily participate in nucleophilic substitution and polymerization reactions.

While specific examples of polymers and coatings derived exclusively from this compound are not extensively detailed in the surveyed literature, the general reactivity of the bromomethyl group allows for its incorporation into various polymer backbones. This could impart specific properties to the resulting material, such as improved thermal stability, altered conductivity, or the ability to coordinate metal ions, creating functional polymers for specialized applications.

Research in Hybrid Organic-Inorganic Perovskites

Hybrid organic-inorganic perovskites (HOIPs) have emerged as highly promising materials for photovoltaic and optoelectronic applications. These materials typically have the structure ABX₃, where 'A' is an organic cation, 'B' is a metal cation (like lead), and 'X' is a halide anion. ikm.org.my

The organic 'A' cation plays a significant role in determining the structural stability and electronic properties of the perovskite. Researchers have explored a variety of organic cations, including substituted pyridinium (B92312) ions, to tune the material's characteristics. For example, a study on low-dimensional bromoplumbates utilized different amino(methyl)pyridine (AMP) cations to synthesize layered perovskite structures. The choice of the AMP cation was shown to influence the optical bandgap and photoluminescence properties of the resulting hybrid perovskites. ikm.org.my

Although direct research incorporating this compound into perovskite structures is not widely documented in the available literature, its structural similarity to other pyridine derivatives suggests its potential as an organic cation. The introduction of the bromomethyl group could offer a route to further functionalize the perovskite material post-synthesis or influence the crystal packing and electronic properties in novel ways.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(Bromomethyl)-4-methylpyridine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of 4-methylpyridine (B42270), the aromatic protons typically appear in the range of 7.0-8.5 ppm, while the methyl protons show a singlet at approximately 2.3-2.4 ppm. researchgate.netchemicalbook.comuci.edu For this compound, the introduction of the bromomethyl group introduces a characteristic singlet for the methylene (B1212753) (-CH₂Br) protons. The chemical shift of these protons is influenced by the electronegativity of the adjacent bromine atom.

Similarly, the ¹³C NMR spectrum provides valuable data. In 4-methylpyridine, the carbon atoms of the pyridine (B92270) ring and the methyl group exhibit distinct chemical shifts. chemicalbook.comspectrabase.com The introduction of the bromomethyl group at the 3-position leads to a downfield shift for the C3 carbon and the appearance of a new signal for the bromomethyl carbon. The chemical shift of a carbon atom in a bromomethyl group is typically observed in the range of 30-40 ppm. docbrown.info

NMR spectroscopy is also pivotal in mechanistic studies involving this compound. nih.goved.ac.uk By monitoring the changes in the NMR spectrum over time, researchers can track the progress of a reaction, identify intermediates, and elucidate reaction mechanisms. nih.gov For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, the disappearance of the -CH₂Br signal and the appearance of new signals corresponding to the product can be observed.

Table 1: Representative ¹H NMR Spectral Data

| Compound | Functional Group | Chemical Shift (ppm) |

| 4-Methylpyridine | Aromatic Protons | 7.0 - 8.5 |

| Methyl Protons | ~2.3 - 2.4 | |

| 3-(Bromomethyl)pyridine Hydrobromide | Methylene Protons (-CH₂Br) | Not specified |

| Aromatic Protons | Not specified | |

| 3-Bromo-4-methylpyridine (B15001) | Aromatic Protons | Not specified |

| Methyl Protons | Not specified |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions.

Table 2: Representative ¹³C NMR Spectral Data

| Compound | Functional Group | Chemical Shift (ppm) |

| 4-Methylpyridine | Pyridine Carbons | Not specified |

| Methyl Carbon | Not specified | |

| Bromomethane | Bromomethyl Carbon | ~30-40 |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. wikipedia.org For this compound, with a molecular formula of C₇H₈BrN, the expected molecular weight is approximately 186.05 g/mol . chemsrc.com

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, a characteristic M+2 peak will also be observed. youtube.com This isotopic pattern is a definitive indicator of the presence of a bromine atom in the molecule.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for compounds containing a benzyl (B1604629) bromide moiety involve the loss of a bromine radical (Br•) or a hydrobromic acid molecule (HBr). The cleavage of the C-Br bond is a common fragmentation pathway for alkyl halides. youtube.com The resulting fragments can help to confirm the connectivity of the atoms within the molecule. libretexts.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

Chromatographic Techniques (e.g., HPLC, GC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Thin-Layer Chromatography (TLC) is a simple and rapid method for qualitatively monitoring reactions. rochester.eduitwreagents.comlibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the reactant and the appearance of the product can be visualized under UV light or with a suitable staining agent. youtube.com This allows for a quick determination of whether a reaction has gone to completion.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It can be used to determine the purity of this compound and to quantify the components of a reaction mixture. Coupling GC with a mass spectrometer (GC-MS) provides both separation and identification of the components, making it a highly effective analytical tool. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another valuable technique for purity assessment, particularly for less volatile or thermally labile compounds. While specific HPLC methods for this compound were not detailed in the search results, it is a standard method for analyzing the purity of organic compounds.

Table 3: Chromatographic Techniques and Their Applications

| Technique | Application |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Qualitative Purity Assessment |

| Gas Chromatography (GC) | Purity Assessment, Quantitative Analysis |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment |

Conclusion and Future Perspectives

Summary of Key Research Advancements on 3-(Bromomethyl)-4-methylpyridine

A thorough search of scientific databases and patent literature yields no significant research advancements specifically focused on this compound. There are no published studies detailing its biological activity, its use as a building block in the synthesis of novel compounds, or its application in materials science. The compound exists primarily as a cataloged chemical, awaiting investigation by the scientific community.

Identified Challenges and Opportunities in Synthetic Methodology

The absence of dedicated synthetic literature for this compound presents both a challenge and an opportunity.

Challenges: Without established protocols, researchers wishing to utilize this compound must either rely on purchasing from commercial sources or invest in the development of a novel synthetic pathway. This initial hurdle may deter its use in exploratory research where readily available starting materials are often preferred.

Opportunities: The lack of a defined synthesis offers a clear opportunity for process chemists and organic synthesis researchers. Developing an efficient, scalable, and cost-effective method for the production of this compound could be a valuable contribution to synthetic chemistry. General synthetic strategies for analogous compounds, such as the bromination of a corresponding hydroxymethyl or methylpyridine precursor, could serve as a starting point for methodological development. For instance, the synthesis of the related 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine has been described, involving steps like N-oxidation and chlorination which could potentially be adapted.

Future Directions for Novel Applications and Derivatization Strategies

The future of this compound is an open field for discovery. Its structure, featuring a reactive bromomethyl group on a pyridine (B92270) ring, makes it a versatile building block for a multitude of applications.

Novel Applications:

Medicinal Chemistry: As a substituted pyridine, it could serve as a scaffold for the development of new therapeutic agents. The pyridine ring is a common feature in many biologically active molecules, and the bromomethyl group allows for easy derivatization to explore structure-activity relationships.

Materials Science: The compound could be used to synthesize novel ligands for catalysis or to create functionalized polymers and other materials with unique electronic or physical properties.

Derivatization Strategies: The primary route for derivatization is through the nucleophilic substitution of the bromide ion. This allows for the introduction of a wide array of functional groups.

Reaction with Nucleophiles: It can be reacted with amines, thiols, alcohols, and carbanions to generate a diverse library of new compounds.

Formation of Heterocycles: The bromomethyl group can be used as a handle to construct more complex heterocyclic systems.

Quaternization: The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which have applications as ionic liquids, phase-transfer catalysts, and in biological systems.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 3-(Bromomethyl)-4-methylpyridine?

- Methodological Answer:

- Eye/Skin Exposure: Immediately flush eyes with water for 10–15 minutes and rinse skin with soap and water for ≥15 minutes (general protocol for brominated compounds) .

- Toxicity Management: Due to insufficient toxicological data, use fume hoods, gloves, and lab coats. Monitor for respiratory or dermal irritation, and consult safety guidelines for halogenated pyridines .

Q. Which spectroscopic techniques are used to characterize this compound?

- Methodological Answer:

- NMR Spectroscopy: Identifies molecular structure via proton and carbon environments. For example, NMR distinguishes methyl and bromomethyl groups (δ ~2.5 ppm for CH, δ ~4.5 ppm for CHBr) .

- Mass Spectrometry (MS): Confirms molecular weight (F.W. 172.02) and fragmentation patterns .

Q. What are common synthetic routes for this compound?

- Methodological Answer:

- Bromination of 4-Methylpyridine: Use N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl) to selectively brominate the methyl group .

- Optimization: Monitor reaction progress via TLC (hexane:EtOAc = 4:1) and purify by column chromatography .

Advanced Questions

Q. How does computational chemistry (e.g., DFT) aid in predicting the reactivity of this compound?

- Methodological Answer:

- DFT Applications: Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, bromomethyl groups show high electrophilicity, favoring SN2 reactions .

- Transition-State Modeling: Predict activation energies for coupling reactions (e.g., Suzuki-Miyaura), guiding solvent and catalyst selection .

Q. What strategies mitigate byproduct formation during nucleophilic substitution reactions of this compound?

- Methodological Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity and reduce elimination byproducts like alkenes .

- Temperature Control: Maintain 0–25°C to suppress competing pathways (e.g., E2 elimination) .

Q. How can XRD and crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer:

- Single-Crystal XRD: Determine bond angles and intermolecular interactions (e.g., halogen bonding in brominated analogs) to validate regioselectivity in substitution reactions .

- Complementary Techniques: Pair with IR spectroscopy to confirm functional group retention post-reaction .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.